Cyclohexanone, 2-methyl-5-(1-methylethyl)-
Overview
Description
“Cyclohexanone, 2-methyl-5-(1-methylethyl)-” is a chemical compound with the formula C10H18O . It is also known by other names such as 2-Isopropyl-5-methylcyclohexanone, Carvoisomenthone, and TETRAHIDROCARVONA .
Molecular Structure Analysis
The molecular structure of “Cyclohexanone, 2-methyl-5-(1-methylethyl)-” consists of a cyclohexanone ring with a methyl group and an isopropyl group attached . The molecular weight is 154.2493 .Physical and Chemical Properties Analysis
“Cyclohexanone, 2-methyl-5-(1-methylethyl)-” is a combustible liquid . Other physical and chemical properties such as boiling point or melting point are not provided in the search results .Scientific Research Applications
Synthesis and Stereochemistry
Cyclohexanone derivatives, including 2-methyl-5-(1-methylethyl)-cyclohexanone, have been a focus in the study of synthesis and stereochemistry. Research has explored the preparation of various isomers of methyl and isopropyl substituted cyclohexanones, with an emphasis on understanding their stereochemistry (Marshall & Partridge, 1968).
Reactions with Organophosphorus Compounds
Studies have been conducted on the reactions of ketones, including cyclohexanone and its derivatives, with organophosphorus compounds. These studies have highlighted the formation of new compounds through these reactions, revealing significant insights into the chemistry of cyclohexanone derivatives (Scheibye et al., 1982).
Quantum Chemical Computations
Quantum chemical computations have been applied to cyclohexanone derivatives for spectral investigation. These studies provide a deeper understanding of the molecular structure and behavior of these compounds, especially in relation to their applications in the pharmaceutical and agrochemical industries (Amalanathan et al., 2008).
Catalysis and Stereoselectivity
Research on the catalysis and stereoselectivity of reactions involving cyclohexanones has shown that substituted cyclohexanones can be effectively reduced to alcohols using metal catalysts, with a focus on the stereoselectivity of these reactions (Henbest & Zurquiyah, 1974).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
CAS No. |
499-70-7 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
GCRTVIUGJCJVDD-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](CC1=O)C(C)C |
SMILES |
CC1CCC(CC1=O)C(C)C |
Canonical SMILES |
CC1CCC(CC1=O)C(C)C |
density |
0.898-0.908 (20°) |
5206-83-7 499-70-7 |
|
physical_description |
clear, colourless liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of carvomenthone?
A1: Carvomenthone has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.
Q2: What spectroscopic techniques are used to characterize carvomenthone?
A2: Various spectroscopic techniques are employed, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , , , , , , ]
Q3: What information can be obtained from the 13C NMR spectrum of carvomenthone in the presence of chiral lanthanide shift reagents?
A3: The presence of chiral lanthanide shift reagents like Yb(hfc)3 in the 13C NMR experiment induces splitting of signals, enabling the differentiation of carvomenthone enantiomers. The extent of this splitting, known as the lanthanide-induced shift (LIS), reveals distinct patterns for carvomenthone compared to similar compounds like menthone. [] This technique is particularly useful for analyzing mixtures of p-menthane derivatives.
Q4: How is carvomenthone utilized in organic synthesis?
A4: Carvomenthone serves as a valuable starting material in the synthesis of various complex molecules, particularly sesquiterpenoids like copacamphene and cyclocopacamphene. [] Its structure allows for the introduction of diverse functional groups, making it a versatile building block.
Q5: Can you elaborate on the stereoselective synthesis of copa and ylango sesquiterpenoids using carvomenthone?
A5: Starting from (+)-carvomenthone, a series of reactions including conversion to the n-butylthiomethylene derivative, alkylation, and intramolecular Claisen condensation leads to the stereoselective formation of (−)-(1S,4S,5R,7R)-1,7-dimethyl-4-isopropylbicyclo[3.2.1]octa-6,8-dione. [] This compound serves as a key intermediate in the synthesis of copa sesquiterpenoids. A different synthetic route utilizing carvomenthone derivatives provides access to the (+)-(1R,4S,5S,7S)-1,7-dimethyl-4-isopropylbicyclo[3.2.1]octa-6,8-dione, which is a precursor for ylango sesquiterpenoids.
Q6: How does carvomenthone behave in hydrogenation reactions?
A6: Carvomenthone can be formed through the hydrogenation of carvone, another monoterpene. [, , ] The reaction pathway and selectivity depend on the catalyst used and reaction conditions.
Q7: What is the role of carvomenthone in studies of oxidoreduction in plant cells?
A7: Researchers have investigated the ability of cultured Nicotiana tabacum cells to reduce (−)-carvomenthone. [, ] By monitoring the 13C NMR chemical shift of the carbonyl carbon in carvomenthone over time, they can study the kinetics and mechanism of this bioreduction process.
Q8: What are the applications of carvomenthone-based polyols?
A8: Polyols synthesized from lactones derived from carvomenthone are promising renewable materials for polyurethane production. [] These polyurethanes, formulated with diisocyanates, exhibit desirable thermal and mechanical properties, making them suitable for applications such as rigid or flexible foams.
Q9: How do structural modifications of carvomenthone affect its reactivity in imine alkylation reactions?
A10: The presence of substituents on the carvomenthone ring can significantly impact the diastereoselectivity of alkylation reactions involving carvomenthone-derived imines. [] Larger substituents tend to decrease diastereomeric excess, highlighting the role of steric hindrance in these reactions.
Q10: What is known about the toxicity of carvomenthone?
A11: While carvomenthone is generally considered safe for use in flavorings and fragrances, research on its potential toxicity is limited. [] Further studies are needed to thoroughly assess its safety profile, including potential long-term effects.
Q11: What is the environmental fate of carvomenthone?
A12: Limited information is available on the environmental degradation and impact of carvomenthone. [] Further research is crucial to understand its persistence, bioaccumulation potential, and effects on ecosystems.
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